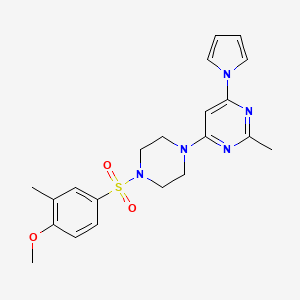![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole
Vue d'ensemble
Description
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of polydithienylpyrroles . These polymers have been studied for their electrochromic behaviors .
Mode of Action
It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of these polymers .
Biochemical Pathways
The compound’s role in the synthesis of polydithienylpyrroles suggests it may influence the pathways related to electrochromic behaviors .
Result of Action
It’s known that polydithienylpyrroles synthesized using this compound can display various colors from reduced to oxidized states .
Action Environment
The electrochromic behaviors of the resulting polymers suggest that factors such as applied potential could influence the compound’s action .
Analyse Biochimique
Biochemical Properties
It is known that the trifluoromethoxy group can influence the electron distribution in the molecule, potentially affecting its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with an appropriate pyrrole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 4-(trifluoromethoxy)phenylboronic acid is coupled with a pyrrole derivative under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the trifluoromethoxy group or the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). The reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique chemical properties make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is investigated for its role in drug development and disease treatment.
Comparaison Avec Des Composés Similaires
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole can be compared with other similar compounds, such as:
4-(trifluoromethoxy)phenylhydrazine: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
4-(trifluoromethoxy)phenylacetylene: Another compound with the trifluoromethoxy group, used in different synthetic applications.
4-(trifluoromethyl)phenol: Similar in having a trifluoromethyl group, but with different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the pyrrole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWSGFNZMAYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
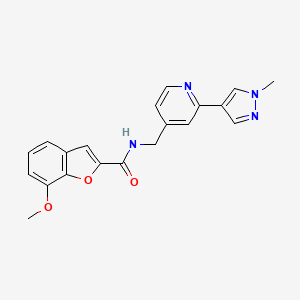
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)
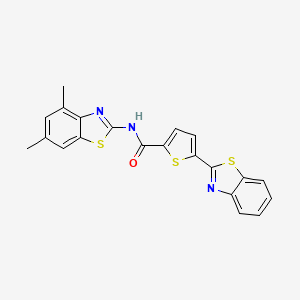
![(2E)-3-(2-chlorophenyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}prop-2-enamide](/img/structure/B2940070.png)

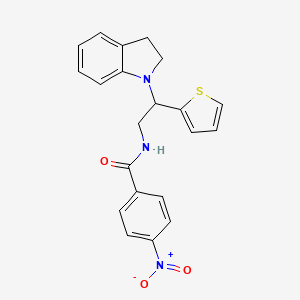
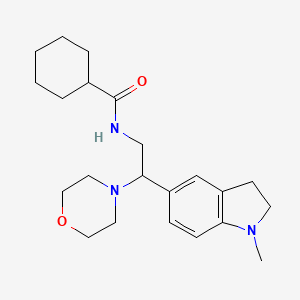
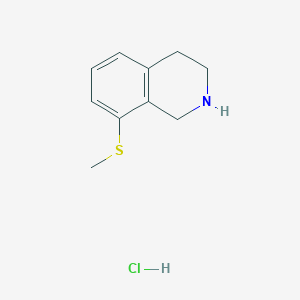
![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)
![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)
![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)
